molecular formula C12H7F3N2O B13945555 2,4,6-Trifluoro-N-(4-pyridinyl)benzamide CAS No. 501442-60-0

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide

Cat. No.: B13945555
CAS No.: 501442-60-0
M. Wt: 252.19 g/mol
InChI Key: MOBQSIYZJKKEBM-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of a benzamide core substituted with trifluoromethyl groups at the 2, 4, and 6 positions and a pyridinyl group at the nitrogen atom. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For large-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yield. The use of solvents such as dichloromethane or acetonitrile can enhance the solubility of the reactants and facilitate the reaction. Additionally, purification of the final product can be achieved through recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyridinyl group can engage in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the fluorine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridinyl moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluoro-N-(4-piperidinyl)benzamide
  • 2,6-Dichloro-N-(4-pyridinyl)benzamide
  • 2,4,6-Trifluoro-N-(4-methylpyridinyl)benzamide

Uniqueness

2,4,6-Trifluoro-N-(4-pyridinyl)benzamide stands out due to the presence of trifluoromethyl groups, which impart unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The combination of trifluoromethyl and pyridinyl groups also enhances its potential for diverse applications in research and industry .

Properties

CAS No.

501442-60-0

Molecular Formula

C12H7F3N2O

Molecular Weight

252.19 g/mol

IUPAC Name

2,4,6-trifluoro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H7F3N2O/c13-7-5-9(14)11(10(15)6-7)12(18)17-8-1-3-16-4-2-8/h1-6H,(H,16,17,18)

InChI Key

MOBQSIYZJKKEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

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